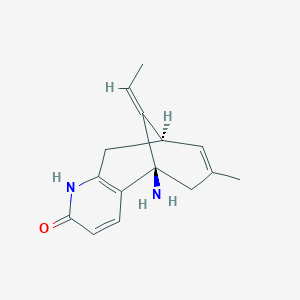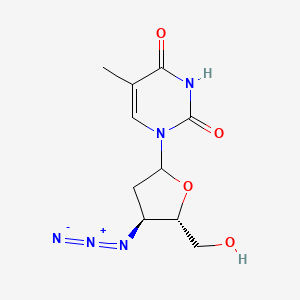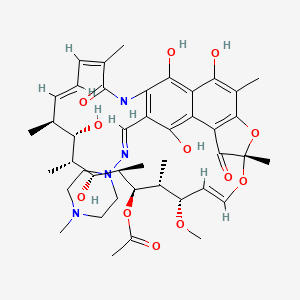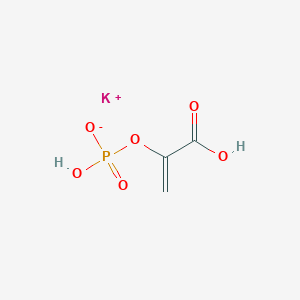
Huperzine A
説明
Huperzine A is a sesquiterpene alkaloid isolated from a club moss Huperzia serrata that has been shown to exhibit neuroprotective activity. It is also an effective inhibitor of acetylcholinesterase and has attracted interest as a therapeutic candidate for Alzheimer's disease. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a neuroprotective agent, a plant metabolite and a nootropic agent. It is a sesquiterpene alkaloid, a pyridone, a primary amino compound and an organic heterotricyclic compound. It is a conjugate base of a huperzine A(1+).
Huperzine A, is a naturally occurring sesquiterpene alkaloid found in the extracts of the firmoss Huperzia serrata. The botanical has been used in China for centuries for the treatment of swelling, fever and blood disorders. Recently in clinical trials in China, it has demonstrated neuroprotective effects. It is currently being investigated as a possible treatment for diseases characterized by neurodegeneration – particularly Alzheimer’s disease.
Huperzine A is a natural product found in Phlegmariurus varius, Phlegmariurus tetrastichus, and Phlegmariurus phlegmaria with data available.
科学的研究の応用
Alzheimer’s Disease Treatment
Huperzine A is a natural cholinesterase (AChE) inhibitor isolated from the Chinese herb Huperzia Serrata . It has been used as a dietary supplement in the United States and a drug in China for therapeutic intervention on Alzheimer’s disease (AD) . The compound has shown promising results in improving cognitive deficits in a broad range of animal models . It has displayed AChE inhibition, choline acetyltransferase (ChAT) activity enhancement, memory improvement, and amyloid-β (Aβ) decreasing activity . These outcomes indicate the disease-modifying effect of Huperzine A on AD .
Neuroprotection
Several studies have reported both cholinergic and non-cholinergic effects of Huperzine A on AD with significant neuroprotective properties . It has been found to protect cells against hydrogen peroxide, β-amyloid protein (or peptide), glutamate, ischemia, and staurosporine-induced cytotoxicity and apoptosis .
Antioxidant Activity
Huperzine A has been found to possess antioxidant properties. It can protect cells from oxidative stress, which is a key factor in the pathogenesis of many neurodegenerative diseases .
Anti-inflammatory Activity
Inflammation is another crucial factor in the progression of neurodegenerative diseases. Huperzine A has been found to exhibit anti-inflammatory properties, which could potentially slow down the progression of these diseases .
Mitochondrial Protection
Mitochondrial dysfunction is a common feature of many neurodegenerative diseases. Huperzine A has been found to protect mitochondria from damage, which could potentially improve cell survival and slow disease progression .
Potential Therapeutic Effects in Diverse Pathologies
Huperzine A has been found to have potential therapeutic effects in diverse pathologies. This includes its use in the treatment of complex neurodegenerative diseases like Alzheimer’s disease (AD), where it has been found to counter complex pathological mechanisms that are responsible for AD progression .
作用機序
Huperzine A, also known as (-)-huperzine A, is a naturally occurring sesquiterpene alkaloid found in the extracts of the firmoss Huperzia serrata . It has been used in traditional Chinese medicine for centuries and is currently being investigated for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer’s disease .
Target of Action
The primary target of Huperzine A is the enzyme acetylcholinesterase (AChE) . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . By inhibiting AChE, Huperzine A effectively increases the levels of acetylcholine in the brain .
Mode of Action
Huperzine A acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The increased levels of acetylcholine resulting from the inhibition of AChE can affect several biochemical pathways. For instance, acetylcholine is known to play a role in the modulation of dopamine in areas of the brain responsible for learning, memory, and executive functions, namely the hippocampus and medial prefrontal cortex . Furthermore, Huperzine A may treat diabetic retinopathy via key target HSP27 and apoptosis-related pathways .
Pharmacokinetics
Following oral administration, Huperzine A starts to appear in the plasma at 5—10 min, and reaches peak concentrations with a Cmax of 2.59±0.37 ng/ml at 58.33±3.89 min . The area under the plasma vs time curve (AUC) for Huperzine A were found to be 1986.96± 164.57 μg/1-min and 2450.34±233.32 μg/1-min, respectively . The pharmacokinetics of Huperzine A conform to a two-compartmental open model .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels lead to improved cognitive function . Huperzine A has been found to have antioxidant and neuroprotective properties , and it may enhance memory and boost overall cognition .
Action Environment
The action of Huperzine A can be influenced by various environmental factors. For instance, the presence of other medications, the individual’s overall health status, and genetic factors can all impact the efficacy and stability of Huperzine A
特性
IUPAC Name |
(1R,9R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/b11-3+/t10-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJBHWIHUMBLCN-YQEJDHNASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\[C@@H]2CC3=C([C@]1(CC(=C2)C)N)C=CC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046038 | |
| Record name | Huperzine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Huperzine A has been found to be an inhibitor of the enzyme acetylcholinesterase. This is the same mechanism of action of pharmaceutical drugs such as [galantamine] and [donepezil] used to treat Alzheimer's disease. | |
| Record name | Huperzine A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04864 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Huperzine A | |
CAS RN |
102518-79-6, 120786-18-7 | |
| Record name | Huperzine A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102518-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Huperzine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102518796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Huperzine A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04864 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Huperzine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,9-Methanocycloocta[b]pyridin-2(1H)-one, 5-amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-, (5R,9R,11E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (�±)-Huperzine A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HUPERZINE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0111871I23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
217-219 °C | |
| Record name | Huperzine A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04864 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Huperzine A exert its effects in the brain?
A1: [, , , ] Huperzine A acts as a potent, reversible, and selective inhibitor of acetylcholinesterase (AChE) [, , , ]. AChE is an enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, Huperzine A increases the levels of ACh available, enhancing cholinergic neurotransmission. This is particularly relevant in AD, where a decline in ACh levels is associated with cognitive impairment.
Q2: Besides AChE inhibition, are there other mechanisms contributing to Huperzine A's neuroprotective effects?
A2: [, , ] Yes, research suggests that Huperzine A's neuroprotective benefits extend beyond AChE inhibition. Studies indicate its potential to protect cells against oxidative stress, reduce amyloid-beta (Aβ) toxicity, and modulate inflammatory responses, all of which contribute to neuronal damage in AD [, , ].
Q3: What is the molecular formula and weight of Huperzine A?
A3: Huperzine A possesses the molecular formula C15H18N2O with a molecular weight of 242.32 g/mol.
Q4: Is there any information available regarding the spectroscopic data for Huperzine A?
A4: While the provided research papers do not delve into detailed spectroscopic analysis, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed for structural elucidation and confirmation of Huperzine A.
Q5: Has the stability of Huperzine A been assessed under various conditions?
A5: [] While specific data on material compatibility isn't provided, studies highlight the importance of formulation strategies to enhance Huperzine A's stability and bioavailability []. Factors like pH, temperature, and exposure to light can influence its degradation.
Q6: Does Huperzine A exhibit any catalytic properties itself?
A6: Huperzine A's primary mode of action is through the inhibition of the enzyme AChE. It doesn't possess intrinsic catalytic activities in the conventional sense.
Q7: Have computational methods been used to understand Huperzine A's interactions?
A7: [, , ] Yes, molecular docking studies have provided insights into Huperzine A's binding mode within the active site of AChE [, , ]. These computational approaches help visualize and quantify the interactions contributing to its inhibitory potency and selectivity.
Q8: How do structural modifications of Huperzine A affect its activity?
A8: [, , ] Research on Huperzine A analogs has demonstrated the importance of specific structural features for its activity. For example, the presence of the α-pyridone moiety and its spatial orientation are crucial for binding to the active site of AChE. Modifications to this region can significantly impact potency and selectivity [, , ].
Q9: What are some strategies to improve the stability or delivery of Huperzine A?
A9: [, ] Researchers are exploring various formulation strategies, including encapsulation in biodegradable microspheres, to protect Huperzine A from degradation and sustain its release [, ]. This is crucial for improving its bioavailability and therapeutic efficacy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 2-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]acetate](/img/structure/B7782686.png)

![3-oxo-1-phenyl-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B7782703.png)


![13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,13,14,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)](/img/structure/B7782737.png)

![(1S,5R)-3-nitroso-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B7782749.png)

![(2S)-4-methylsulfanyl-2-[[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoic acid](/img/structure/B7782778.png)
![N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B7782787.png)

![(2S,3R,4R,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3S,5R,6S)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B7782803.png)